Ethyl 2-bromopropionate
Overview
Description
Ethyl 2-bromopropionate is an organic compound with the molecular formula C5H9BrO2. It is a colorless to slightly yellow liquid with a strong, pungent odor. This compound is commonly used as an intermediate in organic synthesis, particularly in the production of pharmaceuticals and agrochemicals .
Preparation Methods
Ethyl 2-bromopropionate can be synthesized through several methods. One common method involves the reaction of propionic acid with bromine in the presence of red phosphorus to form 2-bromopropionyl bromide. This intermediate is then reacted with ethanol to produce this compound . The reaction conditions typically involve maintaining the temperature between 100-120°C and using anhydrous ethanol to ensure the purity of the final product .
Chemical Reactions Analysis
Ethyl 2-bromopropionate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom in this compound is highly reactive and can be replaced by nucleophiles such as hydroxide ions, amines, or thiols.
Reduction: this compound can be reduced to ethyl 2-propionate using reducing agents like lithium aluminum hydride.
Oxidation: It can be oxidized to ethyl 2-bromopropanoic acid using oxidizing agents like potassium permanganate.
Scientific Research Applications
Ethyl 2-bromopropionate is widely used in scientific research due to its versatility:
Biology: It is used in the study of enzyme mechanisms and as a reagent in biochemical assays.
Medicine: It is involved in the synthesis of drugs and other therapeutic agents.
Industry: It is used in the production of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl 2-bromopropionate involves its reactivity due to the presence of the bromine atom. The bromine atom can be attacked by nucleophiles, leading to the formation of various products. This reactivity makes it a valuable intermediate in organic synthesis .
Comparison with Similar Compounds
Ethyl 2-bromopropionate can be compared with similar compounds such as:
Mthis compound: Similar in structure but with a methyl group instead of an ethyl group.
Ethyl 2-chloropropionate: Contains a chlorine atom instead of bromine.
Ethyl 3-bromopropionate: The bromine atom is located on the third carbon instead of the second.
This compound stands out due to its high reactivity and versatility in various chemical reactions, making it a valuable compound in both research and industrial applications.
Properties
IUPAC Name |
ethyl 2-bromopropanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9BrO2/c1-3-8-5(7)4(2)6/h4H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARFLASKVLJTEJD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90871746 | |
Record name | Propanoic acid, 2-bromo-, ethyl ester | |
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Molecular Weight |
181.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid with a sharp pungent odor; Yellows on light exposure; [Merck Index] Clear light yellow liquid; [Sigma-Aldrich MSDS] | |
Record name | Ethyl 2-bromopropionate | |
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CAS No. |
535-11-5, 41978-69-2 | |
Record name | Ethyl 2-bromopropionate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=535-11-5 | |
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Record name | Ethyl alpha-bromopropionate | |
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Record name | Ethyl 2-bromopropionate | |
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Record name | Propanoic acid, 2-bromo-, ethyl ester | |
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Record name | Propanoic acid, 2-bromo-, ethyl ester | |
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Record name | Ethyl 2-bromopropionate | |
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URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.828 | |
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Record name | Ethyl (±)-2-bromopropionate | |
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Record name | ETHYL .ALPHA.-BROMOPROPIONATE | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
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